molecular formula C13H10Cl3N3O2 B14449089 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester CAS No. 73826-57-0

1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester

Cat. No.: B14449089
CAS No.: 73826-57-0
M. Wt: 346.6 g/mol
InChI Key: BXPHIEFYGJEEDS-UHFFFAOYSA-N
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Description

1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester is a chemical compound with the molecular formula C13H10Cl3N3O2 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid group, and a trichloroacetimidoylamino ester moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester involves several steps. One common method includes the reaction of naphthalenecarbamic acid with trichloroacetimidoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester exerts its effects involves its interaction with specific molecular targets. The trichloroacetimidoylamino group can form strong hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

73826-57-0

Molecular Formula

C13H10Cl3N3O2

Molecular Weight

346.6 g/mol

IUPAC Name

[(Z)-(1-amino-2,2,2-trichloroethylidene)amino] N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C13H10Cl3N3O2/c14-13(15,16)11(17)19-21-12(20)18-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,17,19)(H,18,20)

InChI Key

BXPHIEFYGJEEDS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C(/C(Cl)(Cl)Cl)\N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=C(C(Cl)(Cl)Cl)N

Origin of Product

United States

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